molecular formula C13H24O2 B14213622 2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane CAS No. 825637-03-4

2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane

Cat. No.: B14213622
CAS No.: 825637-03-4
M. Wt: 212.33 g/mol
InChI Key: PHAQANWJOZRUIT-XMACVGRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane is an organic compound with a complex structure characterized by a cyclohexyl ring substituted with multiple methyl groups and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane typically involves the reaction of a suitable cyclohexanol derivative with an epoxidizing agent. One common method is the reaction of 2,2,3,6-tetramethylcyclohexanol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to form the desired oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The production process would also involve purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(1R,2R,3S,4R,5R,6S)-2,3,6-Trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}methyl)oxirane
  • 2-Methyl-3-phenyloxirane

Uniqueness

2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the oxirane ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

825637-03-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-[[(1R,3S,6S)-2,2,3,6-tetramethylcyclohexyl]oxymethyl]oxirane

InChI

InChI=1S/C13H24O2/c1-9-5-6-10(2)13(3,4)12(9)15-8-11-7-14-11/h9-12H,5-8H2,1-4H3/t9-,10-,11?,12+/m0/s1

InChI Key

PHAQANWJOZRUIT-XMACVGRKSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C([C@@H]1OCC2CO2)(C)C)C

Canonical SMILES

CC1CCC(C(C1OCC2CO2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.